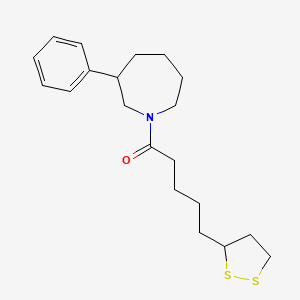

![molecular formula C15H13Cl3N4O2 B6425355 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034364-26-4](/img/structure/B6425355.png)

3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

CPP-ACP has a variety of scientific research applications. It has been used to study protein-ligand interactions, as it has a strong affinity for proteins. It has also been used to study enzyme inhibition and enzyme-substrate interactions. Additionally, CPP-ACP has been used to study the structure and function of proteins, as well as to study the structure and dynamics of cell membranes.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Upon binding, it stimulates the receptor, leading to a series of intracellular events . This interaction results in the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . The increased insulin and GLP-1 levels help regulate blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes .

Pharmacokinetics

In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .

Result of Action

The activation of GPR119 by this compound leads to the release of insulin and GLP-1 . This results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .

Advantages and Limitations for Lab Experiments

CPP-ACP has a number of advantages for laboratory experiments. It is a stable compound, with a high binding affinity for proteins. Additionally, it is relatively inexpensive and easy to synthesize. However, there are also some disadvantages to using CPP-ACP in laboratory experiments. It has a relatively short half-life in solution, and it is not soluble in aqueous solutions. Additionally, it can be toxic to cells at high concentrations.

Future Directions

There are a number of potential future directions for CPP-ACP research. One potential area of research is to explore the use of CPP-ACP as a therapeutic agent, such as for the treatment of cancer or infectious diseases. Additionally, further research could be done to explore the use of CPP-ACP in drug discovery, as it has been shown to have a strong binding affinity for proteins. Additionally, further research could be done to explore the potential use of CPP-ACP in biotechnology applications, such as for the production of proteins or for the modification of cell membranes. Finally, further research could be done to explore the potential use of CPP-ACP in the development of new materials, such as for the production of nanomaterials or for the development of drug delivery systems.

Synthesis Methods

CPP-ACP is synthesized through a two-step process. The first step involves the synthesis of 5-chloropyrimidin-2-yloxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxylic acid, which is accomplished by reacting 3,4-dichlorophenylacetonitrile with 5-chloropyrimidine, followed by hydrolysis of the resulting imine. The second step involves the conversion of the acid to the amide form, which is accomplished by reacting the acid with an amine, such as aniline or pyrrolidine.

properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKZFSOSPVGQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)

![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)

![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)

![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)